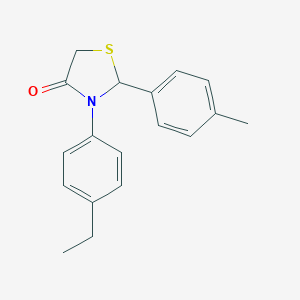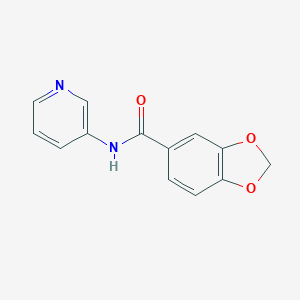
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyridine ring attached to a benzodioxole moiety through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide typically involves the coupling of a pyridine derivative with a benzodioxole derivative. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base like cesium carbonate (Cs2CO3) in a suitable solvent, often toluene or DMF .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of enzymes or receptors, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide
- N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and specialized materials .
Eigenschaften
CAS-Nummer |
332116-99-1 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23g/mol |
IUPAC-Name |
N-pyridin-3-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c16-13(15-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16) |
InChI-Schlüssel |
IVVPXPMIOXBGHM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


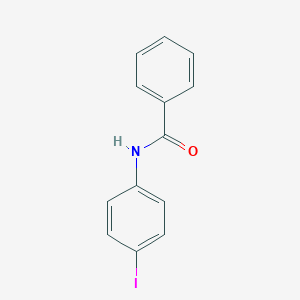
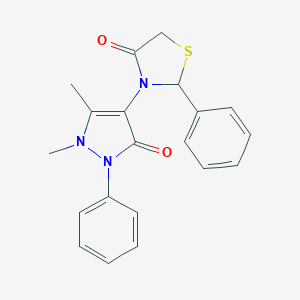
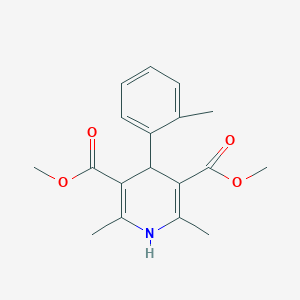

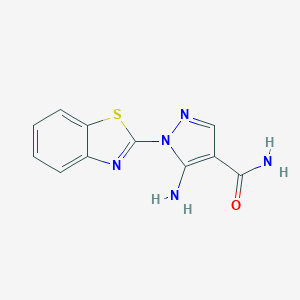
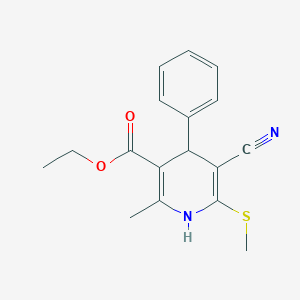
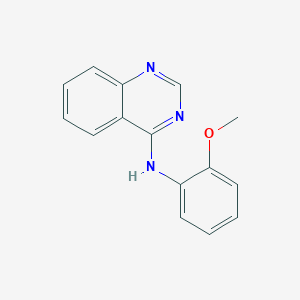
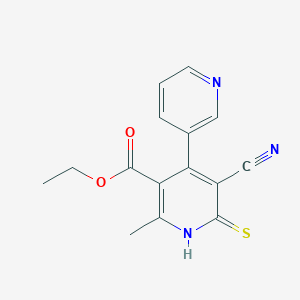
![4-{6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B500685.png)
![2-amino-4-(3-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B500689.png)
![2-amino-4-(2-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B500690.png)
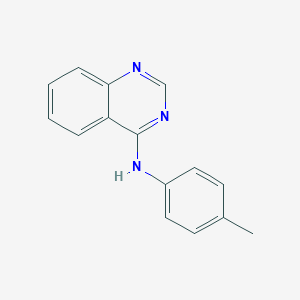
![N-(2-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B500694.png)
